molecular formula C8H10N2O2 B1589808 Ethyl 3-methylpyrazine-2-carboxylate CAS No. 25513-92-2

Ethyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1589808
CAS No.: 25513-92-2
M. Wt: 166.18 g/mol
InChI Key: OZDZUPFOJNCJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrazine ring substituted with an ethyl ester group at the 2-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylpyrazine-2-carboxylate typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted into an ester group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: 3-methylpyrazine-2-carboxylic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its characteristic aroma, and in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s pyrazine ring plays a crucial role in its activity.

Comparison with Similar Compounds

  • Ethyl 2-methylpyrazine-3-carboxylate
  • Methyl 3-methylpyrazine-2-carboxylate
  • 3-Methylpyrazine-2-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDZUPFOJNCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474407
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25513-92-2
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (10 g) (commercially available) and N,N-dimethylformamide (“DMF”) (1 drop) in dichloromethane (20 ml) at ambient temperature was added drop wise oxalyl chloride (2.57 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and the residue dissolved in dichloromethane (20 ml). Triethylamine (4.04 ml) was added to this solution followed by drop wise addition of ethanol (10 ml). The reaction mixture was stirred at ambient temperature for one hour and then concentrated. The residue was purified by chromatography on silica gel (eluent: 0-10% v/v ethyl acetate in iso-hexane) to give 3-methyl-pyrazine-2-carboxylic acid ethyl ester (9.85 g). MH+=167, RT=0.73 min (Method A). 1H-NMR (400 MHz, CDCl3): 8.61 (d, 1H), 8.54 (d, 1H), 4.49 (q, 2H), 2.85 (s, 3H), 1.46 (t, 3H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methylpyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methylpyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methylpyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methylpyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methylpyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methylpyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.